REACTION_CXSMILES
|
[CH3:1][C:2]1[C:11]([N+:12]([O-:14])=[O:13])=[CH:10][C:9]([CH3:15])=[C:8]2[C:3]=1[C:4](=O)[CH2:5][CH:6]=[N:7]2.P(Cl)(Cl)([Cl:19])=O>[OH-].[NH4+]>[Cl:19][C:4]1[C:3]2[C:8](=[C:9]([CH3:15])[CH:10]=[C:11]([N+:12]([O-:14])=[O:13])[C:2]=2[CH3:1])[N:7]=[CH:6][CH:5]=1 |f:2.3|
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Name
|
5,8-dimethyl-6-nitro-4-quinolone
|
Quantity
|
3.01 g
|
Type
|
reactant
|
Smiles
|
CC1=C2C(CC=NC2=C(C=C1[N+](=O)[O-])C)=O
|
Name
|
|
Quantity
|
41.3 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[NH4+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a flask is placed
|
Type
|
TEMPERATURE
|
Details
|
The mixture is refluxed under argon
|
Type
|
ADDITION
|
Details
|
is poured
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
EXTRACTION
|
Details
|
Extraction with chloroform (2×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over potassium carbonate, filtration and solvent removal by rotary evaporation
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=NC2=C(C=C(C(=C12)C)[N+](=O)[O-])C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |